molecular formula C7H11ClF3NO B13529183 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride

Cat. No.: B13529183
M. Wt: 217.61 g/mol
InChI Key: KLEFOMAMMFQCNZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-3-azabicyclo[311]heptan-6-olhydrochloride is a compound that features a trifluoromethyl group attached to a bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[31One common method is the copper(I)-catalyzed intramolecular [2 + 2] cycloaddition of 1,6-enyne-derived ketenimine, which provides a straightforward approach for the synthesis of structurally diverse, strained, and bridged bicycles . This reaction is carried out under specific conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications. Its interaction with biological targets can provide insights into its mechanism of action.

    Medicine: The compound may have potential as a drug candidate due to its unique structural features and biological activity. Research in this area focuses on its pharmacological properties and potential therapeutic uses.

    Industry: The compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other trifluoromethylated bicyclic structures and azabicyclo compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride is unique due to the presence of both a trifluoromethyl group and a bicyclic structure containing a nitrogen atom. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11ClF3NO

Molecular Weight

217.61 g/mol

IUPAC Name

6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)4-1-5(6)3-11-2-4;/h4-5,11-12H,1-3H2;1H

InChI Key

KLEFOMAMMFQCNZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1C2(C(F)(F)F)O.Cl

Origin of Product

United States

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